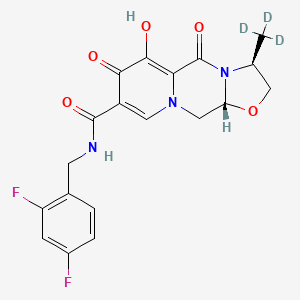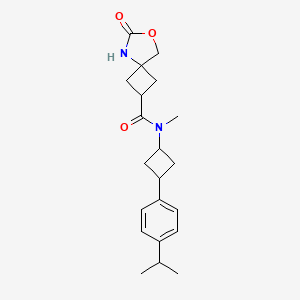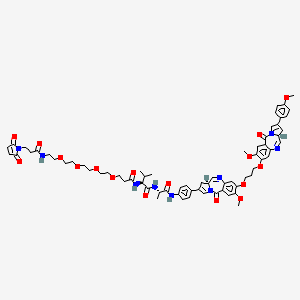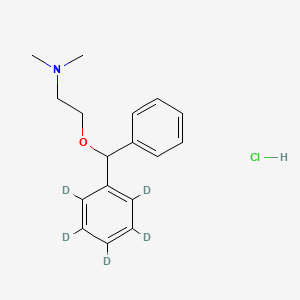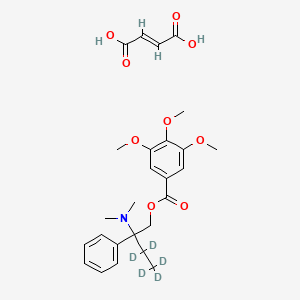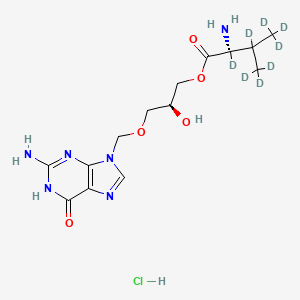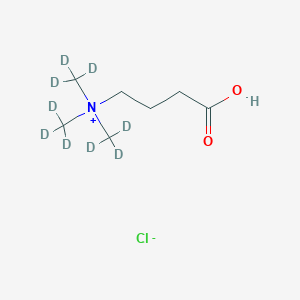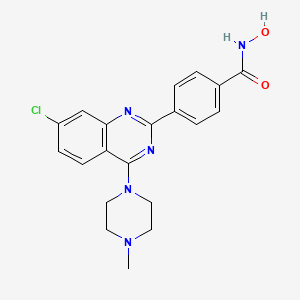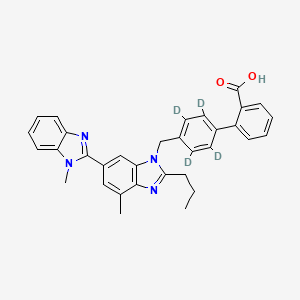
Telmisartan-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Telmisartan-d4 is a deuterated form of Telmisartan, an angiotensin II receptor antagonist used primarily for the treatment of hypertension, heart failure, and diabetic kidney disease. The deuterium atoms in this compound replace four hydrogen atoms, which can enhance the compound’s stability and metabolic profile. This modification is particularly useful in pharmacokinetic studies and drug metabolism research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Telmisartan-d4 involves several steps, starting from commercially available precursors. One of the key steps is the copper-catalyzed cyclization of o-haloarylamidines to form the bis-benzimidazole structure . The overall synthetic route includes nitration, reduction, and cyclization reactions, with careful control of reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
Telmisartan-d4 undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学研究应用
Telmisartan-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Telmisartan.
Biology: Employed in pharmacokinetic and metabolic studies to understand the absorption, distribution, metabolism, and excretion of Telmisartan.
Medicine: Investigated for its potential therapeutic effects in treating hypertension, heart failure, and diabetic kidney disease.
Industry: Utilized in the development of new formulations and drug delivery systems to enhance the efficacy and safety of Telmisartan.
作用机制
Telmisartan-d4 exerts its effects by blocking the angiotensin II type-1 receptor, which is involved in regulating blood pressure and fluid balance. By inhibiting this receptor, this compound reduces vasoconstriction, aldosterone secretion, and sympathetic nerve activity, leading to lower blood pressure and improved cardiovascular function. Additionally, this compound may activate peroxisome proliferator-activated receptor gamma, which has anti-inflammatory and metabolic effects .
相似化合物的比较
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension and heart failure.
Valsartan: Similar to Telmisartan, used for hypertension and heart failure.
Irbesartan: Used for hypertension and diabetic nephropathy.
Uniqueness of Telmisartan-d4
This compound is unique due to its deuterium substitution, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This makes it a valuable tool in drug development and research, providing insights into the behavior of Telmisartan in the body and its potential therapeutic applications.
属性
分子式 |
C33H30N4O2 |
|---|---|
分子量 |
518.6 g/mol |
IUPAC 名称 |
2-[2,3,5,6-tetradeuterio-4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid |
InChI |
InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i14D,15D,16D,17D |
InChI 键 |
RMMXLENWKUUMAY-GIVHGBEGSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1CN2C3=C(C(=CC(=C3)C4=NC5=CC=CC=C5N4C)C)N=C2CCC)[2H])[2H])C6=CC=CC=C6C(=O)O)[2H] |
规范 SMILES |
CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






